25-Deacetyl-21-Acetyl-Rifampicin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

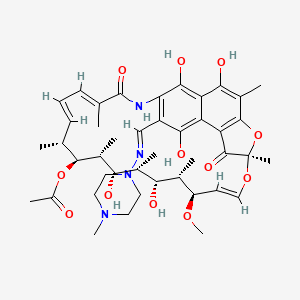

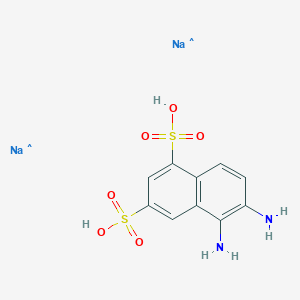

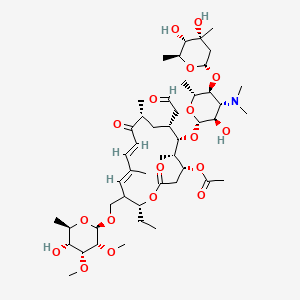

25-Deacetyl-21-Acetyl Rifampicin is a derivative of rifampicin, a well-known antibiotic used primarily in the treatment of tuberculosis. This compound is characterized by the removal of an acetyl group at the 25th position and the addition of an acetyl group at the 21st position of the rifampicin molecule. The molecular formula of 25-Deacetyl-21-Acetyl Rifampicin is C43H58N4O12, and it has a molecular weight of 822.94 g/mol .

Wissenschaftliche Forschungsanwendungen

25-Deacetyl-21-Acetyl Rifampicin has several scientific research applications:

Wirkmechanismus

Target of Action

25-Deacetyl-21-Acetyl Rifampicin is a partly active metabolite of Rifampicin . Rifampicin is a first-line anti-TB drug . The primary target of Rifampicin is the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process, which is essential for the survival and multiplication of the bacteria.

Mode of Action

Rifampicin, and by extension 25-Deacetyl-21-Acetyl Rifampicin, works by inhibiting the microbial DNA-dependent RNA polymerase . This inhibition disrupts the transcription process, preventing the bacteria from synthesizing RNA and proteins, which are necessary for their growth and replication .

Biochemical Pathways

It is known that the compound interferes with the transcription process by inhibiting the microbial dna-dependent rna polymerase . This disruption in the transcription process affects various downstream biochemical pathways, leading to the death of the bacteria.

Pharmacokinetics

The pharmacokinetics of 25-Deacetyl-21-Acetyl Rifampicin have been studied in healthy Asian adults . The apparent clearance of 25-Deacetyl-21-Acetyl Rifampicin was estimated at 95.8 L/h for 70 kg adults . The compound’s pharmacokinetic data were best described by a two-compartment model linked to the Rifampicin model .

Result of Action

The inhibition of the microbial DNA-dependent RNA polymerase by 25-Deacetyl-21-Acetyl Rifampicin leads to the disruption of the transcription process . This disruption prevents the bacteria from synthesizing RNA and proteins, which are necessary for their growth and replication . As a result, the bacteria cannot multiply, leading to a decrease in the bacterial population and eventually their death.

Biochemische Analyse

Biochemical Properties

25-Deacetyl-21-Acetyl Rifampicin interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized to 25-desacetyl rifampicin, which is partly active, via deacetylation by esterases or unidentified enzymes present in microsomal cells . It is also a substrate of the drug efflux pump P-glycoprotein, which is encoded by the ABCB1 gene .

Cellular Effects

It is known that Rifampicin, the parent compound, has significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that Rifampicin exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Rifampicin, the parent compound, has significant temporal effects, including changes in its effects over time, its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that Rifampicin, the parent compound, has significant dosage effects, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

25-Deacetyl-21-Acetyl Rifampicin is involved in various metabolic pathways. It is primarily metabolized to 25-desacetyl rifampicin, which is partly active, via deacetylation by esterases or unidentified enzymes present in microsomal cells .

Transport and Distribution

It is known that Rifampicin, the parent compound, is widely distributed in body tissues and fluids because of its high lipid solubility .

Subcellular Localization

It is known that Rifampicin, the parent compound, penetrates tissues and cells to a substantial degree, making it particularly effective against intracellular organisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 25-Deacetyl-21-Acetyl Rifampicin typically involves the modification of rifampicin through specific chemical reactions. One common method is the acetylation of 25-Deacetyl Rifampicin at the 21st position. This process can be carried out using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of 25-Deacetyl-21-Acetyl Rifampicin follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods have been explored to improve efficiency and reduce costs. These methods involve the use of microreactors to carry out the acetylation reactions in a controlled manner, resulting in higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

25-Deacetyl-21-Acetyl Rifampicin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rifampicin: The parent compound, widely used as an antibiotic.

25-Deacetyl Rifampicin: A derivative with the acetyl group removed at the 25th position.

21-Acetyl Rifampicin: A derivative with an acetyl group added at the 21st position.

Uniqueness

25-Deacetyl-21-Acetyl Rifampicin is unique due to its specific structural modifications, which can result in different pharmacokinetic and pharmacodynamic properties compared to other rifampicin derivatives. These modifications can potentially enhance its efficacy and reduce side effects, making it a valuable compound for further research and development .

Eigenschaften

IUPAC Name |

[(7R,9E,11R,12S,13R,14R,15S,16R,17S,18R,19E,21E)-2,13,15,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)34(49)24(4)35(50)25(5)39(21)58-27(7)48/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23-,24-,25-,29-,34+,35+,39+,43-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPRCJHFVWRAND-GKFDBJHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1OC(=O)C)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@@](O4)(O/C=C/[C@H]([C@H]([C@@H]([C@H]([C@@H]([C@H]([C@H]1OC(=O)C)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)